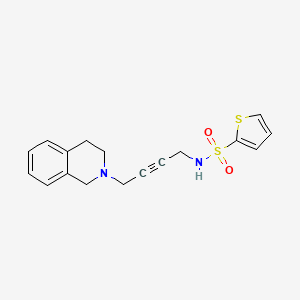
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is a complex organic compound with a wide range of potential applications across various fields of scientific research. This compound features unique structural components, including a thiophene ring and sulfonamide group, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide generally involves multi-step procedures that integrate various organic reactions:
Formation of the 3,4-Dihydroisoquinoline Segment: : Starting with aromatic amines and undergoing Pictet-Spengler cyclization, a 3,4-dihydroisoquinoline core is synthesized.
Addition of the But-2-yn-1-yl Chain: : This step can involve Sonogashira coupling, utilizing an alkyne and appropriate halides under palladium-catalyzed conditions to append the but-2-yn-1-yl chain.
Introduction of the Thiophene-2-Sulfonamide Group: : Sulfonylation of the resultant amine, typically through reaction with sulfonyl chlorides, introduces the thiophene-2-sulfonamide group.
Industrial Production Methods
Scaling these methods to industrial levels involves optimizing reaction conditions and reagents, ensuring efficient yields, and minimizing by-products. Techniques such as flow chemistry and the use of high-throughput reactors could be employed to streamline the production process.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically at the dihydroisoquinoline moiety, to form isoquinoline derivatives.
Reduction: : Reduction can yield more saturated compounds, possibly affecting the thiophene and sulfonamide functionalities.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or osmium tetroxide.
Reduction: : Hydrogenation using palladium on carbon.
Substitution: : Various nucleophiles including alkylating agents and amines.
Major Products
The main products from these reactions depend on the conditions and reagents used but can include oxidized isoquinolines, reduced thiophenes, and various substituted sulfonamide derivatives.
科学研究应用
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide has diverse applications:
Chemistry: : Used as an intermediate in organic synthesis for constructing complex molecular architectures.
Medicine: : Explored for use in pharmaceuticals, particularly in developing drugs that target specific proteins and enzymes.
Industry: : Used in the development of new materials with unique properties, including polymers and electronic materials.
作用机制
The compound exerts its effects through interactions with molecular targets, primarily involving the thiophene and sulfonamide groups. These moieties can bind to active sites of enzymes or receptors, inhibiting or modulating their activity. Specific pathways influenced by this compound may include enzyme inhibition and signal transduction modifications.
相似化合物的比较
Similar Compounds
N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl)thiophene-2-sulfonamide
N-(4-(isoquinolin-2-yl)but-2-yn-1-yl)thiophene-2-sulfonamide
N-(4-(5,6,7,8-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl)thiophene-2-sulfonamide
Highlighting Uniqueness
Compared to its analogs, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide stands out due to the presence of both the 3,4-dihydroisoquinoline and the but-2-yn-1-yl linkers, which may impart distinctive reactivity and binding properties, leading to unique applications in diverse research fields.
Conclusion
This compound is a chemically rich and versatile compound with significant potential across various scientific disciplines. From its synthesis and reactions to its applications and mechanisms, this compound offers a wealth of opportunities for research and industrial innovation.
属性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c20-23(21,17-8-5-13-22-17)18-10-3-4-11-19-12-9-15-6-1-2-7-16(15)14-19/h1-2,5-8,13,18H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLIEIDDMKTXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














